Acetophenone-13C6
Description
Significance of Stable Isotope Tracers in Contemporary Scientific Inquiry
Stable isotope-labeled compounds, which incorporate isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are indispensable tools in a wide array of scientific fields. symeres.com They are crucial for identifying and understanding intricate chemical and biological processes. symeres.comdiagnosticsworldnews.com The applications of these labeled compounds are extensive, ranging from the analysis of drug and agrochemical metabolites to mechanistic and kinetic studies. symeres.com They are also vital in the development of sensitive analytical methods and in drug metabolism and pharmacokinetic (DMPK) research. symeres.com The use of stable isotopes enhances the precision of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for more accurate elucidation of molecular structures and reaction pathways. adesisinc.com
Fundamental Principles and Advantages of Carbon-13 Isotopic Enrichment
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. While it accounts for only about 1.1% of all natural carbon, its unique nuclear properties make it an exceptional tracer in scientific research. The principle of ¹³C isotopic enrichment involves replacing the naturally abundant carbon-12 (¹²C) atoms in a molecule with ¹³C atoms. wikipedia.org
The key advantage of using ¹³C is that it possesses a nuclear spin, making it detectable by NMR spectroscopy. This allows researchers to track the position of the labeled carbon atoms within a molecule as it undergoes chemical reactions or metabolic processes. irisotope.com This technique is instrumental in determining the structure of unknown metabolites and provides a detailed view of the carbon skeleton of a molecule. irisotope.com Furthermore, because ¹³C is non-radioactive, it is safe for use in a variety of studies, including those involving human subjects.
Specific Role and Research Utility of Ring-Labeled Aromatic Compounds
Aromatic compounds, characterized by their stable ring structures, are fundamental components in numerous chemical and biological systems. collegeofsanmateo.edu The labeling of the aromatic ring with ¹³C atoms, creating "ring-labeled" compounds, is a particularly powerful strategy in isotopic research. This technique is invaluable for studying the metabolism and environmental fate of aromatic compounds, many of which are present in pharmaceuticals, industrial chemicals, and pollutants. symeres.comfrontiersin.org
Ring-labeled aromatic compounds allow researchers to follow the core structure of the molecule through complex transformations. This is especially useful in drug development for tracking the metabolic fate of new drug candidates and in environmental science for monitoring the degradation of aromatic pollutants. symeres.comadesisinc.com The stability of the labeled aromatic ring ensures that the isotopic signature is maintained throughout many reaction steps, providing a clear and unambiguous tracer.
Contextualizing Acetophenone-(ring-13C6) within Isotopic Research Methodologies
Acetophenone-(ring-¹³C₆) is a specialized, isotopically labeled version of acetophenone (B1666503) where all six carbon atoms of the benzene (B151609) ring have been replaced with the ¹³C isotope. nih.govsigmaaldrich.com Acetophenone itself is the simplest aromatic ketone and serves as a fundamental building block in organic synthesis and is found in various natural products. chemicalbook.comnih.gov
The full ¹³C labeling of the aromatic ring in Acetophenone-(ring-¹³C₆) makes it an ideal internal standard and tracer for a variety of research applications. It is particularly valuable in:
Metabolic Studies: Tracking the biotransformation of the phenyl group in drug metabolism research. acs.org
Mechanistic Elucidation: Investigating the reaction mechanisms of aromatic ketones in organic chemistry. symeres.com
Quantitative Analysis: Serving as a precise internal standard in mass spectrometry-based quantification of acetophenone and related compounds in complex matrices. symeres.com
Environmental Fate Studies: Following the degradation pathways of aromatic pollutants in the environment. symeres.com
The distinct mass shift of +6 compared to the unlabeled compound provides a clear signal in mass spectrometry, while the ¹³C NMR spectrum offers detailed structural information. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-OLGKHRKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480010 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125770-94-7 | |
| Record name | Acetophenone-(ring-13C6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 125770-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Isotopic Labeling Methodologies for Acetophenone Ring 13c6
Overview of Established Synthetic Routes for Acetophenone (B1666503)
The industrial and laboratory-scale synthesis of unlabeled acetophenone is well-established, primarily relying on two major strategies: Friedel-Crafts acylation of benzene (B151609) and oxidation of ethylbenzene (B125841) or cumene (B47948). mdpi.com
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation, first discovered in 1877, remains a cornerstone of aromatic chemistry and a principal method for synthesizing aryl ketones like acetophenone. libretexts.org The reaction involves the electrophilic aromatic substitution of a benzene ring with an acyl group. Typically, benzene is treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a strong Lewis acid catalyst. mdpi.combyjus.com
The most commonly used catalyst is aluminum chloride (AlCl₃). youtube.com The mechanism involves the formation of a highly electrophilic acylium ion ([CH₃CO]⁺) from the reaction between the acylating agent and the Lewis acid catalyst. byjus.com This acylium ion then attacks the electron-rich benzene ring, leading to the formation of a resonance-stabilized intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity and yield the acetophenone product. youtube.com A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone group, which prevents further reactions on the same ring, thus avoiding poly-acylation products. libretexts.org
Table 1: Comparison of Common Acylating Agents in Friedel-Crafts Acylation
| Acylating Agent | Formula | Catalyst | Key Features |
| Acetyl Chloride | CH₃COCl | AlCl₃ | Highly reactive; produces HCl as a byproduct. |
| Acetic Anhydride | (CH₃CO)₂O | AlCl₃, H₃PO₄ | Less reactive than acetyl chloride; requires slightly more forcing conditions; produces acetic acid as a byproduct. mdpi.com |
Oxidative Pathways to Acetophenone Production
Large-scale industrial production of acetophenone often utilizes oxidative processes, where it is typically generated as a byproduct. wikipedia.org
The Hock process is a dominant industrial method for the co-production of phenol (B47542) and acetone (B3395972) from cumene (isopropylbenzene). mdpi.comwikipedia.org In this process, cumene is oxidized to cumene hydroperoxide, which is then treated with acid. While the primary rearrangement yields phenol and acetone, a side reaction involving the migration of a methyl group instead of the phenyl group results in the formation of acetophenone and methanol (B129727). wikipedia.org Although a byproduct, the massive scale of the Hock process makes the recovery of acetophenone commercially viable. wikipedia.orgenvironmentalgenome.org Over 90% of commercially available acetophenone is derived from this process. mdpi.com
Targeted Synthesis of Acetophenone-(ring-13C6)
The introduction of a uniform ¹³C₆ label into the aromatic ring of acetophenone necessitates a synthetic approach that starts with an already labeled precursor.
Utilization of Ring-13C6 Labeled Benzene Derivatives as Precursors
The most direct and widely employed strategy for the synthesis of Acetophenone-(ring-¹³C₆) is the Friedel-Crafts acylation of Benzene-(¹³C₆). rsc.org This method leverages the well-understood mechanism of the standard Friedel-Crafts reaction, simply substituting the unlabeled benzene with its fully ring-labeled counterpart.
The reaction proceeds by treating Benzene-(¹³C₆) (CAS 32488-44-1) with an unlabeled acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as AlCl₃. rsc.org The electrophilic acylium ion attacks the ¹³C-enriched aromatic ring, resulting in the formation of Acetophenone-(ring-¹³C₆) with an isotopic purity that is dependent on the purity of the starting Benzene-(¹³C₆), which is often ≥99 atom % ¹³C. sigmaaldrich.com This ensures that the isotopic label is exclusively contained within the six carbons of the phenyl ring.
Table 2: Representative Synthesis of Acetophenone-(ring-13C6)
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Characteristic |
| Benzene-(¹³C₆) | Acetyl Chloride | AlCl₃ | Acetophenone-(ring-¹³C₆) | Direct acylation of the labeled aromatic ring. rsc.org |
| Benzene-(¹³C₆) | Acetic Anhydride | AlCl₃ | Acetophenone-(ring-¹³C₆) | Alternative acylating agent for the labeled precursor. |
The synthesis of the Benzene-(¹³C₆) precursor itself can be achieved through methods such as the trimerization of [¹³C₂]-acetylene, which can be generated from ¹³C-labeled carbon dioxide. google.com
Isotopic Exchange Mechanisms for Aromatic Ring Enrichment
Isotopic exchange offers an alternative pathway to introduce labels into a molecule. For aromatic rings, this most commonly refers to hydrogen-deuterium (H/D) exchange, which is often achieved under acid-catalyzed electrophilic aromatic substitution conditions. nih.gov In these reactions, protons on the aromatic ring are replaced by deuterons from a deuterated solvent or acid. nih.govkoreascience.kr Metal catalysts, such as platinum or rhodium, can also facilitate H/D exchange on both aromatic rings and alkyl side chains. cardiff.ac.ukacs.org
However, the direct exchange of ¹²C for ¹³C within a stable, pre-formed aromatic ring is a far more challenging process that does not occur under typical synthetic conditions. The carbon-carbon bonds of the benzene ring are exceptionally stable and are not readily broken and reformed in a way that would allow for isotopic scrambling with an external ¹³C source. Therefore, isotopic enrichment of an aromatic ring with ¹³C is almost exclusively achieved by constructing the ring from ¹³C-labeled building blocks, rather than by a post-synthetic exchange mechanism. google.comnih.gov Some modern photocatalytic methods have shown promise for carbon isotope exchange with CO₂, but these are typically applied to specific structures like phenylacetic acids and are not a general method for enriching benzene rings. scispace.com
Multi-Step Synthetic Sequences for Specific Labeling
Acetophenone-(ring-¹³C₆) often serves not as an end product, but as a crucial labeled intermediate for the synthesis of more complex molecules. Its creation is a key step in multi-step sequences designed to place the ¹³C₆-phenyl group into a larger molecular framework.
For example, syntheses of ¹³C-labeled pharmaceutical compounds and their metabolites frequently start with a simple labeled precursor like [¹³C₆]-phenol or [¹³C₆]-benzene. nih.gov The labeled benzene can be converted to Acetophenone-(ring-¹³C₆) via Friedel-Crafts acylation, and the resulting ketone can then undergo a variety of subsequent reactions. These can include:
Reduction: The carbonyl group can be reduced to a hydroxyl group to form 1-Phenylethanol-(ring-¹³C₆) or further reduced to an ethyl group.
Condensation Reactions: The ketone can participate in aldol (B89426) or Claisen-Schmidt condensations to build larger carbon skeletons.
Further Functionalization: The aromatic ring can undergo further substitution reactions, although the conditions must be chosen carefully to avoid compromising the existing structure.
This multi-step approach, beginning with the synthesis of a simple labeled building block like Acetophenone-(ring-¹³C₆), provides a versatile platform for accessing a wide array of complex, ring-labeled aromatic compounds for use in forensic analysis, drug metabolism studies, and environmental fate research. nih.gov
Advanced Techniques in Stable Isotope Incorporation for Aromatic Systems
The primary challenge in synthesizing Acetophenone-(ring-13C6) is the efficient and specific incorporation of six ¹³C atoms into the aromatic ring. Modern synthetic chemistry offers several advanced methodologies to achieve this, primarily starting with a pre-labeled, simple aromatic precursor.
The most direct and widely used method is the Friedel-Crafts acylation of Benzene-(¹³C₆). beilstein-journals.orglibretexts.org This classic electrophilic aromatic substitution reaction involves treating Benzene-(¹³C₆) with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgpressbooks.pubyoutube.com The catalyst activates the acetylating agent, generating a highly electrophilic acylium ion (CH₃CO⁺) that then attacks the electron-rich ¹³C-labeled benzene ring to form the ketone. youtube.com This method is effective for producing the desired ring-labeled acetophenone, provided that the expensive Benzene-(¹³C₆) starting material is available.
Beyond the traditional Friedel-Crafts reaction, more advanced catalytic methods have been developed for the synthesis of aryl ketones. Nickel-catalyzed carbonylative cross-coupling reactions , for instance, represent a modern approach to forming the aryl-ketone linkage. researchgate.net While many of these methods focus on introducing a labeled carbonyl group (using ¹³CO or ¹⁴CO), the strategy can be adapted for ring-labeling by using a ring-labeled precursor, such as a boronic acid derived from Benzene-(¹³C₆). These catalytic methods often proceed under milder conditions and with higher functional group tolerance compared to classic methods. researchgate.netbohrium.com
For syntheses where Benzene-(¹³C₆) may not be the most convenient starting point, other labeled precursors can be employed. For example, routes starting from [¹³C₆]-Phenol have been developed for the synthesis of various labeled phenethylamine (B48288) derivatives. researchgate.net Such strategies highlight the flexibility of modern organic synthesis, where a variety of labeled building blocks can be converted into more complex targets through multi-step sequences. researchgate.netresearchgate.net
The table below summarizes key synthetic approaches for preparing ring-¹³C labeled aromatic ketones.
Table 1: Comparison of Synthetic Strategies for Ring-¹³C₆ Labeled Aromatic Ketones
| Strategy | Key Reaction | Labeled Precursor | Advantages | Disadvantages |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Benzene-(¹³C₆) | Direct, well-established route. beilstein-journals.orgpressbooks.pub | Requires strong Lewis acid, may have substrate limitations. pressbooks.pub |
| Nickel-Catalyzed Cross-Coupling | Carbonylative Coupling | Aryl-(¹³C₆) Boronic Acid | High efficiency, mild conditions, broad scope. researchgate.net | Requires synthesis of the labeled boronic acid precursor. |
| Multi-step Synthesis | Various (e.g., Stille coupling) | [¹³C₆]-Phenol or other derivatives | Versatility in building complex molecules. researchgate.net | Longer synthetic route can lower overall yield of the expensive isotope. |
Methodological Challenges and Innovations in Large-Scale Production of Ring-¹³C₆ Labeled Aromatic Ketones
Transitioning the synthesis of ring-¹³C₆ labeled aromatic ketones like Acetophenone-(ring-¹³C₆) from a laboratory scale to large-scale production presents significant methodological challenges, primarily centered on cost, efficiency, and purity.
The most substantial challenge is the high cost and limited availability of starting materials . The foundational precursor, Benzene-(¹³C₆), is derived from ¹³C-enriched sources, which are produced through expensive and energy-intensive isotope separation processes. mdpi.com This high initial cost makes it imperative that every subsequent synthetic step is highly efficient to avoid the loss of the valuable isotopic label.
Maintaining high isotopic purity (typically >99 atom % ¹³C) is another critical challenge. Throughout a synthesis, there is a risk of contamination with natural abundance (¹²C) compounds, which would compromise the utility of the final product as an internal standard for mass spectrometry. researchgate.net This necessitates rigorous purification and quality control, often involving specialized chromatographic techniques and analysis by high-resolution mass spectrometry and NMR.
In response to these challenges, significant innovations have been pursued. The development of highly efficient catalytic reactions is a major area of focus. Modern cross-coupling methods, for example, can reduce the number of synthetic steps, improve yields, and operate under milder conditions, all of which contribute to a more economical and scalable process. researchgate.net The use of robust and recyclable catalysts further enhances the cost-effectiveness of production.
Furthermore, specialized manufacturers have made significant investments in infrastructure to overcome these hurdles. The existence of large-scale ¹³C isotope separation facilities and dedicated chemical synthesis laboratories allows for the consistent production of high-purity labeled starting materials and final compounds. This industrial-level capability is crucial for meeting the demand for these essential research tools in fields like forensic analysis, metabolomics, and clinical diagnostics. researchgate.net
The table below outlines the primary challenges and corresponding innovations in the large-scale production of these compounds.
Table 2: Challenges and Innovations in Large-Scale Production
| Challenge | Description | Innovation / Solution |
|---|---|---|
| High Precursor Cost | The starting material, Benzene-(¹³C₆), is inherently expensive due to the cost of ¹³C isotope enrichment. mdpi.com | Development of high-yield synthetic routes to maximize the conversion of the labeled precursor. researchgate.net |
| Yield Loss in Multi-step Synthesis | Each step in a synthetic sequence can reduce the overall yield, making the final product prohibitively expensive. researchgate.net | Designing shorter, more convergent synthetic pathways and employing highly efficient catalytic methods. |
| Scalability of Methods | Laboratory-scale procedures may not be efficient or safe for industrial-scale production. | Process optimization for large-scale reactors, including the use of flow chemistry and robust, recyclable catalysts. beilstein-journals.org |
| Isotopic Purity Control | Contamination with natural abundance carbon must be avoided to ensure the product's utility as a standard. researchgate.net | Rigorous purification protocols and advanced analytical techniques (HRMS, NMR) for quality assurance. |
Spectroscopic and Analytical Characterization Methodologies Employing Acetophenone Ring 13c6
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary technique for the analysis of isotopically labeled compounds. The presence of ¹³C-labeled carbons in Acetophenone-(ring-13C6) significantly enhances its utility in various NMR applications, from basic structural confirmation to complex mechanistic studies.
High-Resolution Carbon-13 NMR for Isotopic Purity and Structural Confirmation
High-resolution ¹³C NMR spectroscopy is the definitive method for confirming the structural integrity and isotopic purity of Acetophenone-(ring-13C6). In a standard ¹³C NMR spectrum of unlabeled acetophenone (B1666503), signals for the aromatic carbons appear in a typical range of 125-150 ppm, while the carbonyl carbon is significantly downfield (around 198 ppm) and the methyl carbon is upfield (around 26 ppm). rsc.orgscribd.com
For Acetophenone-(ring-13C6), the most striking feature is the dramatic enhancement of signals corresponding to the benzene (B151609) ring carbons due to the 99 atom % enrichment. sigmaaldrich.com This high enrichment allows for unambiguous assignment of these carbon signals. Furthermore, the isotopic purity can be readily assessed; the absence of significant peaks at the chemical shifts corresponding to the natural abundance ¹²C carbons of the ring confirms the high level of ¹³C incorporation. nih.gov The ¹³C-¹³C coupling patterns observed in the high-resolution spectrum provide further structural confirmation of the labeled ring. The chemical shifts are also sensitive to the electronic environment, confirming the position of the acetyl group relative to the labeled ring. jove.com
| Carbon Position | Typical Chemical Shift (ppm) for Unlabeled Acetophenone |
|---|---|
| Carbonyl (C=O) | ~198.1 |
| C1 (ipso-carbon) | ~137.1 |
| C2, C6 (ortho-carbons) | ~128.2 |
| C3, C5 (meta-carbons) | ~128.5 |
| C4 (para-carbon) | ~133.0 |
| Methyl (CH₃) | ~26.5 |
Table 1: Predicted and observed ¹³C NMR chemical shifts for acetophenone provide a reference for confirming the structure of its isotopically labeled analogue. rsc.orgscribd.com The enrichment in Acetophenone-(ring-13C6) leads to significantly enhanced signals for the C1-C6 positions.
Elucidation of Conformational and Electronic Effects via ¹³C Chemical Shifts in Labeled Acetophenones
The ¹³C chemical shift is highly sensitive to the local electronic environment and molecular conformation. By using labeled compounds like Acetophenone-(ring-13C6) as a base, researchers can study how different substituents on the aromatic ring or acetyl group influence these properties. cdnsciencepub.com
Studies on various substituted acetophenones have shown that both electron-donating and electron-withdrawing groups affect the shielding of the ring carbons. tandfonline.com For instance, steric hindrance from bulky ortho-substituents can force the acetyl group out of plane with the benzene ring, which inhibits resonance. cdnsciencepub.com This change in conformation is directly observable as a shift in the ¹³C signals of the ring carbons, particularly the ipso- and para-carbons. cdnsciencepub.comcdnsciencepub.com The use of a ¹³C-labeled ring provides a clear and intense signal, making the detection of these subtle electronic and conformational shifts more precise. acs.org This approach allows for a detailed investigation of orbital interactions and electrostatic effects within the molecule. tandfonline.comunife.it
| Substituent at para-position | Effect on Carbonyl Carbon Shift (ppm) | Effect on Ring Carbon Shifts |
|---|---|---|
| -NO₂ (Electron-withdrawing) | Downfield shift | Deshielding of ortho/para carbons |
| -H (Reference) | ~198.1 | Reference shifts |
| -OCH₃ (Electron-donating) | Upfield shift | Shielding of ortho/para carbons |
| -Br (Halogen) | Slight downfield shift | Complex inductive and resonance effects |
Table 2: The electronic effect of para-substituents on the ¹³C chemical shifts of acetophenone derivatives. The use of a ring-¹³C₆ labeled compound would make these shifts easier to observe and quantify accurately. rsc.orgcdnsciencepub.comtandfonline.com
Advanced Multi-Dimensional NMR Techniques for Mechanistic Insights with ¹³C Tracers
The use of ¹³C-labeled compounds like Acetophenone-(ring-13C6) is pivotal for advanced multi-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), to trace metabolic pathways or elucidate reaction mechanisms. frontiersin.orgrsc.org These techniques correlate signals from different nuclei (e.g., ¹H and ¹³C), providing connectivity information that is invaluable for tracking the fate of the labeled carbons. nih.govpressbooks.pub
For example, if Acetophenone-(ring-13C6) were introduced into a biological system, 2D ¹H-¹³C HSQC experiments could selectively monitor only the metabolites that have incorporated the ¹³C-labeled phenyl group. frontiersin.orgnih.gov This eliminates the overwhelming background signals from unlabeled endogenous molecules, allowing for clear detection of metabolic products derived from the tracer. rsc.org This approach provides unambiguous evidence of specific metabolic transformations, helping to map complex biochemical networks and understand the mechanism of action of enzymes or drugs. nih.gov
Mass Spectrometry (MS) and Isotope Ratio Techniques
Mass spectrometry is another cornerstone analytical method where Acetophenone-(ring-13C6) finds significant application, primarily due to its distinct mass difference compared to its unlabeled counterpart.
Quantitative Analysis by Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard method for highly accurate and precise quantification of analytes in complex matrices. nih.gov In this technique, a known amount of an isotopically labeled version of the analyte, such as Acetophenone-(ring-13C6), is added to the sample as an internal standard. epa.gov
Acetophenone is a volatile organic compound (VOC), and its quantification in environmental or biological samples can be challenging due to matrix effects and analyte loss during sample preparation. bohrium.com By using Acetophenone-(ring-13C6), which is chemically identical to the unlabeled analyte but has a mass difference of 6 Da (M+6), these issues are overcome. sigmaaldrich.comnih.gov The labeled standard and the native analyte exhibit the same behavior during extraction, derivatization, and chromatography. epa.govepa.gov By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard, an accurate concentration can be determined, regardless of sample loss. This method has been successfully applied to quantify a wide range of compounds, including vanillin (B372448) and various metabolites in different sample types. mdpi.com
Isotope-Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for determining the ratio of stable isotopes in a sample with extremely high precision. berkeley.edu While SIDMS uses the labeled compound for quantification, IRMS can be used to verify the isotopic enrichment of the labeled standard itself, such as Acetophenone-(ring-13C6). nih.govresearchgate.net
The technique measures the ¹³C/¹²C ratio and compares it to an international standard, expressing the result as a delta (δ¹³C) value in parts per thousand (per mille, ‰). radiocarbon.com For a highly enriched compound like Acetophenone-(ring-13C6), which typically has an isotopic purity of 99 atom % ¹³C, IRMS provides the ultimate confirmation of this enrichment level. sigmaaldrich.com The high precision of IRMS, often better than 0.3‰, is critical for applications where even small variations in isotopic composition are significant, such as in metabolic flux analysis or environmental source tracking. nih.govnih.gov Combining gas chromatography with IRMS (GC-C-IRMS) allows for compound-specific isotope analysis, ensuring that the measured isotopic ratio pertains specifically to the eluted Acetophenone-(ring-13C6). nih.govnih.gov
Mass Spectrometry Imaging (MSI) for Spatiotemporal Tracing of Labeled Metabolites
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules, including metabolites, lipids, and proteins, directly from tissue sections. When used with isotopically labeled compounds such as Acetophenone-(ring-13C6), MSI becomes a tool for spatiotemporal tracing, allowing researchers to track the fate of the labeled compound and its metabolic products within a biological system over time. This provides invaluable insights into metabolic pathways, drug distribution, and biomarker discovery.
The core principle of MSI involves ablating and ionizing molecules from discrete locations on a sample surface and then analyzing the generated ions using a mass spectrometer. By rastering across the entire sample, a chemical map or image is constructed, where each pixel corresponds to a mass spectrum from that specific location.
In the context of Acetophenone-(ring-13C6), MSI can be employed to follow its absorption, distribution, metabolism, and excretion (ADME) at a tissue and cellular level. After introduction of Acetophenone-(ring-13C6) into a biological system (e.g., a cell culture or an animal model), tissue samples can be collected at various time points. Techniques like matrix-assisted laser desorption/ionization–mass spectrometry imaging (MALDI-MSI) are particularly well-suited for this application. mdpi-res.com A matrix is applied to the tissue section, which co-crystallizes with the analytes. A laser is then fired at the sample, desorbing and ionizing both the matrix and the analytes of interest.
The mass spectrometer can then specifically detect the m/z (mass-to-charge ratio) of the parent ion of Acetophenone-(ring-13C6) (which will be 6 Da heavier than its unlabeled counterpart) and any of its 13C-containing metabolites. By mapping the intensity of these specific m/z values across the tissue, one can visualize the precise location of the parent compound and its downstream products. This allows for the differentiation of administered compounds from endogenous molecules and provides a clear picture of metabolic activity in different anatomical regions. mdpi-res.com
Table 1: Potential Application of MSI in Tracing Acetophenone-(ring-13C6)
| Parameter | Description | Relevance to Acetophenone-(ring-13C6) |
| Spatial Resolution | The smallest distance between two points that can be distinguished. | High-resolution MSI can localize the compound and its metabolites to specific cell layers or organelles. |
| Temporal Analysis | Analysis of samples at different time points post-administration. | Creates a dynamic map of how Acetophenone-(ring-13C6) is processed and where its metabolites accumulate over time. |
| Metabolite Identification | Detection of new m/z values corresponding to metabolic products. | Can identify and map the distribution of biotransformation products like 1-phenylethanol-(ring-13C6) or benzoic acid-(ring-13C6). |
| Relative Quantification | Ion intensity can be correlated with analyte abundance. | Provides a semi-quantitative view of the relative concentration of Acetophenone-(ring-13C6) in different tissue regions. |
Chromatographic Separations Coupled with Spectrometric Detection
Development of GC-MS and LC-MS Methods for Acetophenone-(ring-13C6) and its Transformation Products
The analysis of Acetophenone-(ring-13C6) and its potential transformation products relies heavily on the coupling of high-resolution chromatographic separation techniques with sensitive and selective mass spectrometric detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for this purpose, each offering distinct advantages. eurl-pesticides.eu
GC-MS Method Development: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like acetophenone. scirp.org For method development, a capillary column such as one with a 5% Phenyl Polysiloxane stationary phase is often employed. nih.gov
Key parameters to optimize include:
Injection Port Temperature: Must be high enough to ensure complete volatilization without causing thermal degradation. A temperature of 250-270 °C is a typical starting point. scirp.orgnih.gov
Oven Temperature Program: A gradient is used to separate compounds based on their boiling points. For instance, a program might start at a lower temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 250 °C). nih.gov
Carrier Gas Flow Rate: Helium is commonly used, with the flow rate optimized for the best separation efficiency. nih.gov
Mass Spectrometer Settings: In electron ionization (EI) mode, a standard 70 eV is used. The mass spectrometer would be set to scan a relevant mass range or to selectively monitor the specific ions corresponding to Acetophenone-(ring-13C6) (m/z 126, and key fragments) and its expected metabolites.
LC-MS/MS Method Development: LC-MS/MS provides greater versatility, especially for metabolites that may be less volatile or thermally labile. nih.gov It is often considered more universal and sensitive than GC-MS for a wider range of compounds. eurl-pesticides.eu Reversed-phase chromatography is a common choice for a molecule with the polarity of acetophenone.
Key parameters to optimize include:
Column: A C18 column is a standard choice for separating moderately polar compounds.
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. acs.org The gradient would be optimized to achieve separation between the parent compound and its more polar metabolites.
Ionization Source: Electrospray ionization (ESI) in positive mode would be a primary candidate for protonating the acetophenone molecule.
Mass Spectrometer Settings: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity and sensitivity. This involves selecting the precursor ion of Acetophenone-(ring-13C6) (e.g., [M+H]+ at m/z 127) and monitoring for a specific product ion after collision-induced dissociation.
Methodological Validation Frameworks for Analytical Procedures Involving Labeled Compounds
The validation of analytical methods using isotopically labeled compounds is critical to ensure the accuracy, precision, and reliability of the data. A comprehensive validation framework goes beyond standard method validation by addressing the unique aspects of isotope analysis. nih.gov
A robust validation scheme for LC-MS or GC-MS methods involving Acetophenone-(ring-13C6) would include the following components:
Specificity and Selectivity: The method must be able to distinguish Acetophenone-(ring-13C6) and its labeled metabolites from their unlabeled, endogenous counterparts and from other matrix components. This is typically achieved through a combination of chromatographic retention time and the unique mass-to-charge ratio of the labeled species. nih.gov
Accuracy and Precision: Accuracy is assessed by comparing measured values to known concentrations in spiked samples. Precision (repeatability and intermediate precision) is determined by analyzing replicate samples on the same day and on different days. For labeled compounds, the accuracy of the carbon isotopologue distributions (CIDs) is paramount. nih.gov Excellent precisions of less than 1% and trueness bias as small as 0.01–1% can be achieved. nih.gov
Linearity and Range: The method's response should be linear over a defined concentration range, demonstrated by a calibration curve with an appropriate correlation coefficient (e.g., r² > 0.99).
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Matrix Effects: The influence of the sample matrix (e.g., plasma, urine, tissue homogenate) on the ionization efficiency of the analyte must be evaluated. 13C-labeled standards are considered superior to deuterium-labeled standards for correcting ion suppression effects in UHPLC-MS/MS. researchgate.net
Assessment of Blanks: Procedural blanks must be analyzed to ensure there is no significant contribution from unlabeled contaminants that could interfere with the measurement of the natural isotope pattern. nih.gov
Stability: The stability of Acetophenone-(ring-13C6) in the sample matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability) should be confirmed.
Table 2: Key Validation Parameters for Isotope-Labeled Analytical Methods
| Validation Parameter | Objective and Consideration | Example for Acetophenone-(ring-13C6) |
| Specificity | Ensure no interference from endogenous acetophenone or other matrix components. | Chromatographic separation of labeled and unlabeled forms; unique m/z detection (M+6). |
| Accuracy | Determine the closeness of measured value to the true value. | Spike blank matrix with known concentrations of Acetophenone-(ring-13C6) and its unlabeled standard. |
| Precision | Evaluate the random error of the method (repeatability and reproducibility). | Analyze replicates at multiple concentrations; RSD% should be within acceptable limits (e.g., <15%). |
| Matrix Effect | Quantify the effect of co-eluting matrix components on ionization. | Compare the response of the analyte in post-extraction spiked matrix to its response in pure solvent. |
| Isotopic Purity | Confirm the isotopic enrichment of the standard. | Mass spectrometric analysis to confirm the 99 atom % 13C purity. sigmaaldrich.com |
| Carryover | Check for analyte carryover from one injection to the next. | Inject a blank sample immediately after a high-concentration sample. |
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the structure and bonding within a molecule by probing its vibrational modes. The substitution of 12C with the heavier 13C isotope in the phenyl ring of Acetophenone-(ring-13C6) induces predictable changes in its vibrational spectrum.
The fundamental principle behind this isotopic effect is based on the harmonic oscillator model, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (µ) of the vibrating atoms (ν ∝ 1/√µ). libretexts.org Replacing the six 12C atoms of the aromatic ring with 13C atoms increases the reduced mass associated with the ring's vibrational modes. Consequently, the frequencies of these vibrations will decrease, resulting in a downshift (a shift to lower wavenumber) in the IR and Raman spectra. libretexts.org This effect is most pronounced for vibrations that heavily involve the displacement of the substituted carbon atoms.
Studies on similarly labeled compounds, such as 13C6(ring)-benzaldehyde, provide a strong analogue for predicting the effects in Acetophenone-(ring-13C6). In 13C6(ring)-benzaldehyde, significant shifts are observed for the aromatic double bond stretching bands (typically in the 1450-1600 cm-1 region) and C-H bending vibrations. psu.edu For Acetophenone-(ring-13C6), the following spectral changes are expected:
Aromatic C=C Stretching: The characteristic phenyl ring stretching vibrations, typically appearing in the 1450 cm-1 to 1610 cm-1 range in unlabeled acetophenone, would be expected to shift to lower wavenumbers.
Carbonyl C=O Stretching: The strong carbonyl (C=O) stretch, a prominent band in the IR spectrum of acetophenone around 1685 cm-1, is primarily influenced by the mass of the carbon and oxygen atoms of the carbonyl group itself. However, since the carbonyl group is conjugated with the labeled phenyl ring, a slight downshift can be expected due to the electronic and vibrational coupling with the heavier ring. psu.edu
Aromatic C-H Vibrations: Both in-plane and out-of-plane C-H bending modes will be affected, as their frequencies depend on the motion of the entire ring structure.
These isotopic shifts, while sometimes subtle, are definitive and can be used to confirm the incorporation and location of the 13C label within the molecule. High-resolution spectrometers are essential for resolving these differences. mdpi.com
Table 3: Predicted Vibrational Frequency Shifts in Acetophenone-(ring-13C6) vs. Acetophenone
| Vibrational Mode | Typical Wavenumber (cm-1) in Acetophenone | Predicted Effect in Acetophenone-(ring-13C6) | Rationale |
| Aromatic C=C Stretch | ~1597, 1583, 1455 | Downshift (Lower cm-1) | Increased reduced mass of the entire phenyl ring system. psu.edu |
| Carbonyl (C=O) Stretch | ~1685 | Slight Downshift | Vibrational coupling to the heavier 13C ring. psu.edumdpi.com |
| Aromatic C-H Stretch | ~3060 | Minor Downshift | Primarily a C-H vibration, but influenced by the overall ring mass. |
| Aromatic C-H Bending (out-of-plane) | ~750, 690 | Downshift (Lower cm-1) | Involves significant motion of the ring carbons. |
Applications of Acetophenone Ring 13c6 in Mechanistic and Pathway Elucidation Studies
Reaction Mechanism Elucidation via Kinetic Isotope Effects (KIEs)
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE provides invaluable insights into the bonding changes occurring at or near the isotopically labeled position in the rate-determining step of a reaction.
Application of KIEs in Probing Rate-Determining Steps and Transition State Structures
The measurement of ¹³C KIEs is a powerful tool for determining whether changes in bonding to a specific carbon atom occur in the rate-limiting step of a reaction. illinois.edu By analyzing the KIEs at different carbon positions within a molecule like Acetophenone-(ring-¹³C₆), researchers can pinpoint which bonds are undergoing significant changes in the transition state.
For instance, a significant primary ¹³C KIE at a particular ring carbon would suggest that a bond to that carbon is being broken or formed in the rate-determining step. The magnitude of the KIE can provide further details. For example, in nucleophilic substitution reactions, a small methyl carbon KIE of around 1.082 is indicative of an SN2 mechanism, where bond formation and breaking occur concurrently. wikipedia.org In contrast, a larger secondary KIE, approaching the maximum of about 1.22, suggests an SN1 mechanism involving the formation of a carbocation intermediate. wikipedia.org
By comparing experimentally determined KIEs with values calculated using computational methods like density functional theory (DFT), a more detailed picture of the transition state geometry can be constructed. numberanalytics.com This combined experimental and theoretical approach allows for the elucidation of complex reaction mechanisms, including the degree of synchronicity in bond-forming and bond-breaking events. illinois.edunumberanalytics.com
Isotopic Labeling as a Mechanistic Probe in C-H Activation and Rearrangement Reactions
Isotopic labeling with ¹³C is instrumental in studying C-H activation and rearrangement reactions. In C-H activation, the selective replacement of specific hydrogen atoms with deuterium (B1214612) can reveal the site of activation. Furthermore, using a ¹³C-labeled substrate like Acetophenone-(ring-¹³C₆) can help determine the fate of the carbon skeleton during the reaction. For example, in competitive experiments between two different monosubstituted arenes, the relative reaction rates for C-H activation can be determined. acs.org The kinetic isotope effects observed in the C-H bond activation of benzene (B151609) and nitrobenzene (B124822) have been measured to be 2.9 ± 0.1 and 2.0 ± 0.4, respectively, providing insight into the transition state of these reactions. acs.org
In rearrangement reactions, ¹³C labeling allows chemists to follow the movement of specific carbon atoms. By analyzing the distribution of the ¹³C label in the product, it is possible to distinguish between different potential rearrangement pathways. This information is critical for understanding the underlying electronic and steric factors that govern these transformations. The use of isotopically labeled compounds is a key strategy in interrogating reaction mechanisms and transition state structures. x-chemrx.com
Photochemical Reaction Pathway Investigations
The absorption of light by a molecule can trigger a cascade of events, leading to various photochemical reactions. Acetophenone (B1666503) is a classic model system for studying these processes, and the use of Acetophenone-(ring-¹³C₆) provides a powerful lens through which to view these intricate pathways.
Studies of Excited State Dynamics and Photophysical Processes of Acetophenone-(ring-13C6)
Upon excitation with UV light, acetophenone transitions to an excited singlet state (S₁ or S₂). nih.govrsc.org It then typically undergoes rapid intersystem crossing (ISC) to a triplet state (T₁). nih.gov The photochemistry of acetophenone is rich and highly dependent on the initially populated excited state. rsc.org For instance, excitation to the lowest singlet excited state (S₁) often leads to a high quantum yield of triplet formation, while excitation to the second excited singlet state (S₂) can result in photocleavage reactions. rsc.org
Studies using ultrafast transient absorption spectroscopy on acetophenone have revealed the timescales of these processes. In acetonitrile (B52724) solution, excitation to the S₁(nπ) state at 320 nm is followed by intersystem crossing with a time constant of 5.95 ± 0.47 ps. nih.gov Excitation to the S₂(ππ) state at 280 nm leads to internal conversion to S₁ in less than 0.2 ps, followed by intersystem crossing with a time constant of 4.36 ± 0.14 ps. nih.gov The use of Acetophenone-(ring-¹³C₆) in conjunction with techniques like time-resolved electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy can provide detailed information about the electronic structure of the triplet state by probing the hyperfine couplings between the unpaired electrons and the ¹³C nuclei. nih.gov
Table 1: Excited State Dynamics of Acetophenone in Acetonitrile nih.gov
| Excitation Wavelength (nm) | Initial Excited State | Process | Time Constant (ps) |
| 320 | S₁(nπ) | Intersystem Crossing (ISC) | 5.95 ± 0.47 |
| 280 | S₂(ππ) | Internal Conversion to S₁ | < 0.2 |
| Intersystem Crossing (ISC) | 4.36 ± 0.14 |
Mechanistic Analysis of Photoenolization and Photocyclization Reactions using 13C Labeling
The triplet state of acetophenone is a key intermediate in various photochemical reactions, including photoenolization and photocyclization. In these reactions, the excited acetophenone can abstract a hydrogen atom from a suitable donor, leading to the formation of a radical pair. The subsequent reactions of this radical pair determine the final product distribution.
The use of ¹³C labeling in the aromatic ring of acetophenone is crucial for elucidating the mechanisms of these reactions. For example, in the photochemical reaction of acetophenone with cyclohexane (B81311) in a zeolite, the analysis of the products formed from the combination of the geminate radical pairs revealed significant rotational fluidity. nih.gov By tracking the position of the ¹³C label in the products, researchers can determine the regioselectivity of the reaction and gain insights into the structure and dynamics of the intermediate radical species.
Mass spectrometry is another powerful tool for investigating photochemical reaction mechanisms. nih.gov By coupling photochemistry with electrospray ionization mass spectrometry (ESI-MS), it is possible to monitor photocatalytic reactions in real-time and characterize short-lived photochemical intermediates. nih.gov The use of Acetophenone-(ring-¹³C₆) in such experiments would allow for the unambiguous identification of fragments containing the aromatic ring, aiding in the elucidation of complex fragmentation and rearrangement pathways.
Isotopic Tracing in Photochemical Ring Expansion Reactions
Photochemical reactions, particularly those involving ring expansions, often proceed through complex rearrangements where tracking the movement of individual atoms is critical to understanding the mechanism. The use of Acetophenone-(ring-13C6) provides a clear and unambiguous method to map the carbon skeleton throughout the reaction.
A notable example is the De Mayo reaction, a photochemical process involving the [2+2] cycloaddition of an enolized 1,3-dicarbonyl compound with an alkene, followed by a retro-aldol reaction to achieve a two-carbon ring expansion. nih.gov While many substrates are incompatible with classical De Mayo conditions, modern photocatalysis has expanded its scope. nih.gov In a study on the preparation of model substrates for such transformations, BF2-β-diketonate complexes derived from acetophenone precursors were synthesized. Irradiation of these complexes with UV-A light resulted in ring-expansion products.
By using Acetophenone-(ring-13C6) as the starting material for these precursors, the ¹³C labels act as markers. Analysis of the final expanded ring products, such as the diannulated cyclooctane (B165968) derivatives, using techniques like ¹³C-NMR or mass spectrometry would allow researchers to pinpoint the exact location of each carbon atom from the original benzene ring. This isotopic tracing provides conclusive evidence for the proposed rearrangement mechanism, confirming how the carbon framework breaks and reforms during the photochemical ring expansion.
Table 1: Hypothetical Tracing of Acetophenone-(ring-13C6) in a De Mayo-Type Ring Expansion
| Step | Compound/Intermediate | Role of ¹³C Labeling |
| 1 | Acetophenone-(ring-¹³C₆) | Starting material with a fully labeled aromatic ring. |
| 2 | ¹³C₆-labeled β-diketonate complex | The labeled aromatic core is incorporated into the photoreactive complex. |
| 3 | ¹³C₆-labeled cyclobutane (B1203170) intermediate | After [2+2] photocycloaddition, the six labeled carbons form part of the fused ring system. Analysis at this stage could confirm the cycloaddition pattern. |
| 4 | ¹³C₆-labeled expanded ring product | After retro-aldol cleavage, the distribution of the six ¹³C atoms in the final, larger ring structure definitively confirms the bond migration and rearrangement pathway. |
Biogeochemical and Microbial Transformation Pathway Analysis
Acetophenone is a naturally occurring compound found in many foods and is also an industrial chemical and environmental pollutant. nih.gov Understanding its fate and transformation in the environment is crucial. Acetophenone-(ring-13C6) is an invaluable tool for these studies, enabling precise tracking of the aromatic moiety through complex biological and chemical processes.
Investigation of Aerobic and Anaerobic Degradation Mechanisms of Aromatic Compounds
Microbial degradation is the primary way aromatic compounds are removed from the environment. These degradation pathways can vary significantly depending on the presence or absence of oxygen. nih.gov
Aerobic Degradation: In the presence of oxygen, microorganisms often employ oxygenase enzymes to break down the aromatic ring. nih.gov For instance, one aerobic pathway for acetophenone degradation involves a Baeyer-Villiger oxidation to form phenyl acetate (B1210297), which is then hydrolyzed to phenol (B47542) and acetate. nih.gov Using Acetophenone-(ring-13C6) allows researchers to confirm that the ¹³C₆-phenyl group remains intact during the conversion to ¹³C₆-phenyl acetate and subsequently to ¹³C₆-phenol, thereby validating this specific metabolic route.
Anaerobic Degradation: In the absence of oxygen, bacteria use different, often more complex, strategies. nih.gov For example, the denitrifying bacterium Aromatoleum aromaticum degrades acetophenone by first carboxylating it to benzoylacetate. nih.gov Tracing studies with Acetophenone-(ring-13C6) would demonstrate that the initial C₆ labeled ring becomes part of a C₆-C₃ side-chain structure, providing clear evidence for this alternative anaerobic mechanism.
Application of Stable Isotope Tracers in Characterizing Microbial Metabolism and Carbon Flow
Stable Isotope Probing (SIP) is a powerful technique used to link metabolic function to specific microorganisms within a complex community. nih.govmicrobe.com In a typical SIP experiment, a substrate labeled with a heavy isotope, such as Acetophenone-(ring-13C6), is introduced into an environmental sample (e.g., soil or water). nih.gov
Microorganisms that consume the labeled acetophenone will incorporate the ¹³C into their cellular components, such as DNA, RNA, and phospholipid fatty acids (PLFAs). microbe.comosti.gov By separating the "heavy" ¹³C-enriched biomolecules from the "light" ¹²C-biomolecules via density gradient ultracentrifugation, researchers can identify the specific microbes responsible for the degradation. nih.govnih.gov This method provides conclusive evidence of in-situ biodegradation and reveals which organisms in a community are actively metabolizing the target compound, thereby tracing the flow of carbon from the xenobiotic into the microbial food web. microbe.comosti.gov
Environmental Fate Studies: Understanding Degradation and Transformation Pathways of Labeled Xenobiotics
Xenobiotics are compounds foreign to a biological system, and many environmental pollutants, including acetophenone, can be classified as such. nih.gov Tracking their environmental fate—where they go, how they are transformed, and how quickly they are removed—is a key goal of environmental science.
Using Acetophenone-(ring-13C6) allows for precise monitoring in complex environmental matrices like soil and water. nih.gov Researchers can introduce the labeled compound into a microcosm or even a controlled field site and track its disappearance and the appearance of its transformation products over time. nih.gov The distinct mass of the ¹³C-labeled molecules allows them to be clearly distinguished from background organic matter using mass spectrometry. nih.gov This enables the calculation of degradation rates and the identification of bioaccumulation in organisms or sorption to soil particles. Furthermore, non-invasive techniques like in vivo ¹³C-NMR spectroscopy can be used to monitor the fate of a labeled xenobiotic within a living organism in real-time. nih.gov
Identification of Metabolic Intermediates and Products via 13C Labeling
One of the most significant challenges in studying metabolic pathways is the identification of transient or low-concentration intermediates. Isotopic labeling is a definitive method to overcome this challenge. nih.govfrontiersin.org When a microorganism is fed Acetophenone-(ring-13C6), the ¹³C label is carried through the entire degradation pathway.
A clear example is the degradation of acetophenone by an Arthrobacter species, which utilizes an acetophenone oxygenase. nih.gov The proposed pathway is the conversion of acetophenone to phenyl acetate, followed by hydrolysis to phenol and acetate.
Table 2: Tracing Acetophenone-(ring-¹³C₆) through Arthrobacter Metabolism
| Compound | Chemical Formula | Expected ¹³C Labeling Pattern | Method of Detection |
| Acetophenone-(ring-¹³C₆) | ¹³C₆H₅COCH₃ | All 6 carbons of the phenyl ring are labeled. | MS, NMR |
| Phenyl acetate-(ring-¹³C₆) | ¹³C₆H₅OCOCH₃ | The entire phenyl group of the ester is labeled. | MS, NMR |
| Phenol-(¹³C₆) | ¹³C₆H₅OH | The resulting phenol ring is fully labeled. | MS, NMR |
| Acetate | CH₃COOH | Contains no ¹³C label from the ring. | MS, NMR |
By analyzing the cell culture extract with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy, researchers can search for signals corresponding to the mass and structure of suspected intermediates containing the ¹³C₆ signature. nih.govfrontiersin.org The detection of ¹³C₆-phenyl acetate and ¹³C₆-phenol would provide unequivocal proof of this specific metabolic sequence, confirming the roles of the oxygenase and esterase enzymes. nih.gov
Biosynthetic Pathway Tracing in Natural Systems
Beyond degradation, stable isotopes are essential for tracing how organisms build complex molecules (biosynthesis). While acetophenone is often a product of degradation, related structures can serve as building blocks for other natural products. For instance, acetophenone itself is known to be produced in some plants, like tea (Camellia sinensis), through the β-oxidative pathway of cinnamic acid. encyclopedia.pub
In a hypothetical scenario where a plant or fungus is suspected of using an acetophenone-like molecule as a precursor to synthesize a more complex compound, such as an alkaloid or a polyketide, Acetophenone-(ring-13C6) could be used to test this hypothesis. The labeled compound would be supplied to the organism, and after a period of growth, the target natural product would be extracted and analyzed for ¹³C incorporation. frontiersin.org The presence and pattern of the ¹³C label in the final molecule would provide definitive evidence of the biosynthetic link and reveal how the precursor was incorporated and rearranged to form the final structure. This approach is fundamental to understanding the intricate biosynthetic machinery of natural systems.
Use of Acetophenone-(ring-13C6) as a Precursor in Understanding Aromatic Compound Biosynthesis
The use of stable isotope-labeled compounds is a cornerstone of metabolic research, enabling the elucidation of complex biosynthetic and degradation pathways. nih.gov Acetophenone-(ring-13C6) serves as an ideal precursor for investigating the metabolism of simple aromatic ketones, particularly in microbial systems that can utilize such compounds as a carbon source.
Research into the microbial degradation of acetophenone has revealed several metabolic routes. In one proposed pathway, an Arthrobacter species metabolizes acetophenone via an oxygen-insertion reaction, catalyzed by acetophenone oxygenase, to form phenyl acetate. This ester is then hydrolyzed to yield phenol and acetate. nih.gov By using Acetophenone-(ring-13C6) as the substrate, researchers could definitively confirm this pathway by detecting the ¹³C-labeled phenyl ring in the resulting phenyl acetate and phenol products.
In another example, the anaerobic metabolism of ethylbenzene (B125841) in the bacterium Aromatoleum aromaticum proceeds through acetophenone as an intermediate. This acetophenone is then carboxylated to form benzoylacetate. nih.gov Employing Acetophenone-(ring-13C6) in such studies would allow for the unequivocal tracking of the labeled aromatic ring to the benzoylacetate product, confirming the conservation of the ring structure during this key metabolic step.
This tracer-based approach has been successfully used with other labeled aromatic compounds. For instance, studies using ¹³C₆-benzene in anaerobic microbial cultures directly demonstrated its transformation into ¹³C-labeled toluene (B28343) and benzoate, providing strong evidence for the initial steps in its degradation pathway. nih.govresearchgate.net This methodology highlights the potential of using Acetophenone-(ring-13C6) to similarly map out the downstream metabolites of its degradation, confirming which products retain the aromatic core and elucidating the sequence of biochemical reactions.
Table 1: Examples of Labeled Precursors and Their Metabolites in Pathway Elucidation
| Labeled Precursor (Example) | Organism/System | Key Metabolic Step | Identified Labeled Metabolite(s) |
|---|---|---|---|
| Acetophenone-(ring-13C6) | Arthrobacter sp. (proposed) | Oxygen insertion & hydrolysis | Phenyl acetate-(ring-13C6), Phenol-(ring-13C6) |
| Acetophenone-(ring-13C6) | Aromatoleum aromaticum (proposed) | Carboxylation | Benzoylacetate-(ring-13C6) |
| Benzene-(ring-13C6) | Anaerobic enrichment cultures | Methylation, Transformation | Toluene-(ring-13C6), Benzoate-(ring-13C6) |
Tracing Carbon Flow in Complex Metabolic Networks (e.g., Myofibrillar Protein Synthesis Methodology)
Stable isotope tracers are invaluable for quantifying the dynamic processes of synthesis and breakdown in complex metabolic networks, such as protein turnover. researchgate.net The study of myofibrillar protein synthesis, for example, commonly uses ¹³C-labeled amino acids to measure the rate of their incorporation into muscle protein, providing critical insights into muscle growth and atrophy.
The application of Acetophenone-(ring-13C6) for tracing carbon flow into myofibrillar proteins is conceptually more complex than the direct use of labeled amino acids. For the ¹³C atoms from the labeled ring of acetophenone to appear in newly synthesized proteins, a multi-step metabolic conversion must occur. In humans, acetophenone is known to be metabolized to benzoic acid. wikipedia.org
The central challenge is the subsequent conversion of this ¹³C-labeled benzoic acid (or other metabolites) into one of the three proteogenic aromatic amino acids (AAAs): phenylalanine, tyrosine, or tryptophan. nih.gov Animal species, including humans, cannot synthesize the aromatic rings of these amino acids de novo and must obtain them from their diet, making them essential amino acids. nih.govfrontiersin.org While animals can convert phenylalanine to tyrosine, they lack the comprehensive enzymatic machinery found in plants and microbes to construct the core aromatic ring structure from simpler precursors. frontiersin.orgcreative-proteomics.com
Therefore, the direct tracing of carbon from Acetophenone-(ring-13C6) into muscle protein in an animal model is not a recognized metabolic pathway. Any incorporation would likely depend on the metabolic activity of the gut microbiota, which can synthesize AAAs. A hypothetical pathway would involve:
Metabolism of Acetophenone-(ring-13C6) to a simpler labeled intermediate.
Uptake of this intermediate by gut microbes.
Microbial biosynthesis of a ¹³C-labeled aromatic amino acid.
Absorption of this microbially-synthesized labeled amino acid by the host.
Incorporation of the labeled amino acid into myofibrillar proteins.
This indirect and complex route makes Acetophenone-(ring-13C6) an unsuitable tracer for directly quantifying myofibrillar protein synthesis rates in comparison to the well-established methods using labeled amino acids. However, it underscores the utility of stable isotope tracers in exploring the intricate metabolic interplay between a host and its microbiome.
Table 2: Hypothetical Pathway for Carbon from Acetophenone-(ring-13C6) to Protein
| Step | Process | Location | Key Intermediate(s) |
|---|---|---|---|
| 1 | Metabolism of Precursor | Host (e.g., Liver) | Benzoic acid-(ring-13C6) |
| 2 | Microbial Synthesis | Gut Microbiome | Aromatic amino acid-(ring-13C6) (e.g., Phenylalanine) |
| 3 | Host Absorption & Transport | Intestines, Bloodstream | Aromatic amino acid-(ring-13C6) |
| 4 | Protein Synthesis | Muscle Tissue | Myofibrillar Protein containing labeled amino acid |
Compound Index
Computational and Theoretical Investigations Involving Acetophenone Ring 13c6
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations have become a cornerstone in the analysis of spectroscopic data for isotopically substituted molecules. By modeling the electronic structure and interactions within a molecule, these methods can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra and the understanding of isotopic effects.
Prediction of 13C NMR Chemical Shifts and Coupling Constants for Labeled Acetophenones
The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is a significant application of quantum chemistry. For Acetophenone-(ring-13C6), where all the carbon atoms in the benzene (B151609) ring are the 13C isotope, these calculations are particularly valuable.
Theoretical predictions of 13C NMR chemical shifts are often achieved using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). ruc.dk These methods calculate the magnetic shielding tensors around each nucleus, which are then used to determine the chemical shifts. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. ruc.dk For benzenic compounds, specialized computational models, including those utilizing graph neural networks, have been developed to improve the accuracy of 13C chemical shift predictions, achieving root mean square errors (RMSEs) as low as 0.9 ppm. nih.gov The inclusion of explicit solvent molecules in the calculations can be important for accurately predicting chemical shifts, as demonstrated in studies of other organic molecules. ruc.dk
Similarly, spin-spin coupling constants (J-couplings) can be computed. These couplings, which describe the interaction between nuclear spins, are sensitive to the electronic structure and geometry of the molecule. For Acetophenone-(ring-13C6), the one-bond (¹J_CC_), two-bond (²J_CC_), and three-bond (³J_CC_) coupling constants within the labeled ring, as well as couplings to the acetyl group carbons, can be calculated. The Fermi contact term is the dominant contributor to these coupling constants. github.io Theoretical calculations can help in assigning the often-complex splitting patterns observed in the 13C NMR spectra of such heavily labeled compounds.
Table 1: Representative Theoretical Methods for 13C NMR Parameter Prediction
| Parameter | Computational Method | Key Considerations | Typical Accuracy |
| Chemical Shifts | DFT (e.g., B3LYP), MP2, GIAO | Choice of functional and basis set, solvent model | RMSE < 3 ppm nih.gov |
| Coupling Constants | DFT (e.g., B3LYP), SOPPA | Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions | Qualitative to semi-quantitative agreement |
This table is for illustrative purposes and specific accuracies can vary based on the system and computational level.
Computational Determination of Vibrational Frequencies and Isotopic Shifts
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is another area where computational methods provide crucial insights. For Acetophenone-(ring-13C6), the substitution of 12C with 13C in the aromatic ring leads to predictable shifts in the vibrational frequencies.
Quantum chemical calculations, typically using DFT, can compute the harmonic vibrational frequencies and their corresponding intensities. The isotopic substitution is modeled by changing the atomic masses in the calculation, which directly affects the calculated vibrational frequencies. The heavier 13C isotopes lead to a decrease in the vibrational frequencies of modes involving the motion of these atoms, a phenomenon known as an isotopic shift. libretexts.org
These calculated shifts are invaluable for assigning vibrational modes in experimental spectra. For instance, the characteristic C-C stretching vibrations of the benzene ring in acetophenone (B1666503) will be downshifted in the 13C-labeled analogue. libretexts.org By comparing the calculated isotopic shifts with the experimentally observed differences between the spectra of the unlabeled and labeled compounds, a definitive assignment of the vibrational modes can be achieved. osti.gov This approach has been successfully applied to various organic molecules to elucidate their vibrational spectra. researchgate.net
Theoretical Modeling of Reaction Mechanisms with Isotopic Substitution
Isotopic substitution is a classic tool for elucidating reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs). Theoretical modeling plays a vital role in interpreting these experimental KIEs and in exploring the potential energy surfaces of reactions.
Calculation of Transition State Geometries and Energies for KIE Studies
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. dalalinstitute.com For Acetophenone-(ring-13C6), KIEs can be observed in reactions where the bonding to the aromatic ring changes in the rate-determining step.
Theoretical calculations are used to locate the transition state (TS) geometry for a given reaction. princeton.edu Once the reactant and TS structures are optimized, their vibrational frequencies can be calculated. The zero-point energies (ZPEs) of the isotopologues (e.g., with 12C vs. 13C in the ring) are then determined from these frequencies. The KIE arises primarily from the difference in ZPE between the isotopologues in the reactant and transition states. princeton.edu A heavier isotope generally leads to a lower ZPE. dalalinstitute.com
By comparing the computationally predicted KIE with the experimentally measured value, mechanistic hypotheses can be tested. For example, if a reaction involves the breaking of a C-C bond to the aromatic ring, a significant primary 13C KIE would be expected. core.ac.uk Computational models can dissect the contributions to the KIE from different vibrational modes and provide a detailed picture of the bonding changes occurring at the transition state. nih.gov
Computational Exploration of Photochemical Reaction Pathways and Excited States
The photochemistry of acetophenone is a well-studied area, and isotopic labeling with 13C can provide further insights into the reaction mechanisms. Computational methods are essential for exploring the complex potential energy surfaces of electronically excited states.
Upon absorption of UV light, acetophenone is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). bris.ac.uk Theoretical methods such as time-dependent DFT (TD-DFT) or multireference methods can be used to calculate the energies and properties of these excited states. psu.edu The presence of the 13C isotopes in the ring can subtly influence the energies of these states and the rates of photophysical processes, although these effects are generally small.
Computational studies can map out the reaction pathways on the excited-state potential energy surfaces, identifying key features such as conical intersections, which are points where different electronic states have the same energy and which facilitate rapid radiationless decay back to the ground state. psu.edu For reactions like the Norrish Type I cleavage, where the bond between the carbonyl carbon and the phenyl ring breaks, theoretical calculations can model the reaction pathway on the triplet surface and predict the influence of isotopic substitution on the reaction dynamics. bris.ac.uk The interaction with solvent molecules and the presence of metal ions can also significantly alter the photochemical pathways, and these effects can be modeled computationally. bris.ac.uk
Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solvent Effects
While quantum chemical calculations are excellent for describing the properties of individual molecules, molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the time evolution of a system of molecules, providing insights into intermolecular interactions and the influence of the solvent.
For Acetophenone-(ring-13C6) in a solvent, MD simulations can be used to study how the solvent molecules arrange themselves around the solute and how this solvation structure fluctuates over time. unifi.it This is crucial for understanding solvent effects on spectroscopic properties and reaction rates. The forces between molecules in an MD simulation are typically described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. nih.gov
MD simulations can be used to calculate the potential of mean force (PMF) for various processes, such as the association of two acetophenone molecules or the interaction of acetophenone with other solutes. unifi.it The PMF represents the free energy profile along a chosen reaction coordinate and can reveal the stability of different intermolecular arrangements. By performing simulations with both labeled and unlabeled acetophenone, it is possible to investigate if the isotopic substitution has any discernible effect on the bulk properties and intermolecular interactions, although such effects are expected to be very subtle. These simulations are particularly important for understanding how the solvent environment influences crystal growth and morphology. mdpi.com
Future Directions and Emerging Research Avenues for Ring 13c6 Labeled Aromatic Ketones
Development of Novel and More Efficient Synthetic Strategies for Complex Labeled Molecular Architectures
The synthesis of isotopically labeled molecules is becoming increasingly sophisticated as the demand for structurally complex tracers grows. Traditional multi-step syntheses are often time-consuming and costly, prompting a shift towards more innovative and efficient methodologies.
A key area of development is late-stage isotopic labeling , which introduces isotopes into a molecule at one of the final synthetic steps. This approach is economically advantageous as it reduces the number of steps involving expensive labeled reagents and minimizes the generation of radioactive or isotopically enriched waste. For aromatic ketones, this could involve novel carbonylation reactions or carbon isotope exchange (CIE) processes that directly swap a ¹²C atom for a ¹³C atom in the aromatic ring of a nearly complete molecule.
Researchers are also exploring convergent synthetic pathways that build complex molecules from smaller, pre-labeled building blocks. For instance, methods have been devised for the efficient synthesis of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons starting from simple precursors like U-¹³C-benzene. Another innovative approach starts with elemental ¹³C carbon to produce calcium carbide (Ca¹³C₂), which then generates [¹³C₂]-acetylene—a universal building block for a wide range of labeled organic molecules, including polymers and pharmaceuticals.
Furthermore, the application of radical chemistry is emerging as a powerful tool for incorporating isotopically labeled carbon into complex structures. These methods can create new carbon-carbon bonds under mild conditions, offering new routes to label molecules that are challenging to synthesize using traditional methods. The development of flow chemistry techniques also promises to improve the cost-effectiveness, regioselectivity, and yield of isotope-labeling reactions by offering precise control over reaction parameters.
These advancements are critical for producing the next generation of isotopic tracers needed for advanced research, which are often larger, possess more complex stereochemistry, and are required for pharmaceutical and agrochemical development.
Advancements in Ultra-Sensitive and Spatially Resolved Analytical Techniques for Isotopic Tracers
The full potential of isotopic tracers like Acetophenone-(ring-13C6) can only be realized with analytical techniques capable of detecting and quantifying them with high sensitivity and resolution. Mass spectrometry (MS) remains the primary tool, and recent advancements have significantly enhanced its capabilities.
Ultra-sensitive detection methods are crucial, especially when working with biological systems where tracer concentrations can be very low. A high-throughput, protein-based stable isotope probing (Protein-SIP) approach has been developed that demonstrates ultra-sensitivity, capable of detecting label incorporation as low as 0.01%. This method significantly reduces the cost of labeled substrates, enabling larger-scale experiments. Other techniques, such as those based on inductively coupled plasma mass spectrometry (ICP-MS) and accelerator mass spectrometry (AMS), offer attomole-level detection of isotopes, pushing the limits of sensitivity. This extreme sensitivity means that immunoassays, for example, are limited by the antibody's affinity rather than by the detection system itself.
Spatially resolved analysis is another major frontier, allowing researchers to visualize the distribution of metabolites and metabolic activity within tissues and even single cells. A recently developed technique couples stable isotope infusion with matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI-IMS), termed iso-imaging . This method can quantitatively map metabolic activity across different regions of a tissue, revealing, for example, how glucose and fatty acid usage differs between the cortex and medulla of the kidney. Other spatially resolved MS techniques, such as Multiplexed Ion Beam Imaging (MIBI) and Secondary Ion Mass Spectrometry (SIMS), provide high-resolution spatial proteomics and metabolomics, enabling the study of biomolecular complexity at the single-cell level.
These analytical breakthroughs are transforming our ability to use isotopic tracers, moving beyond simple quantification to provide detailed spatial and temporal maps of molecular processes in complex biological systems.
Expansion of Applications in Catalysis and Materials Science through Isotopic Probing
Isotopic labeling provides a powerful mechanistic probe for investigating reaction pathways in both catalysis and materials science. By replacing a specific atom with its isotope, researchers can track the atom's fate during a chemical transformation, yielding insights that are often impossible to obtain through other means.
In catalysis , kinetic isotope effects (KIEs) have long been used to probe the mechanisms of reactions, including those catalyzed by enzymes. The substitution of an atom with a heavier isotope can alter the reaction rate if the bond to that atom is broken or formed in the rate-determining step. This principle is applied to study complex catalytic cycles. For example, isotopic studies using ¹⁸O₂ and deuterated propylene (B89431) (C₃D₆) have been used to elucidate epoxidation and combustion pathways in propylene epoxidation over silver catalysts. Similarly, isotope-dependent Tafel analysis, using deuterium (B1214612), is being employed as a direct probe of proton transfer kinetics in electrocatalysis for water splitting, which is crucial for developing sustainable energy technologies. Isotopic labeling is also a key tool in investigating photocatalytic processes, helping to determine whether atoms are transferred between the photocatalyst and reactant molecules.
In materials science , ¹³C-labeled compounds are in high demand for the design and analysis of novel materials. For instance, labeled monomers can be used to trace polymerization reactions and understand the structure and degradation of polymers. Studies have utilized ¹³C-labeled compounds to investigate plastic particles, highlighting the role of isotopic tracers in environmental science applications of materials. The development of more efficient labeling strategies will make these powerful tools more accessible for designing and characterizing the next generation of advanced materials.
Integration of Isotopic Labeling with Systems Biology Approaches for Comprehensive Pathway Delineation
The integration of stable isotope tracing with systems biology is revolutionizing our understanding of metabolism on a network-wide scale. Instead of tracking a single pathway, researchers can now map the flow of atoms through complex, interconnected metabolic networks, providing a holistic view of cellular physiology.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique in this field. It involves introducing a ¹³C-labeled substrate (like ¹³C-glucose) into a biological system and then measuring the distribution of the ¹³C label in downstream metabolites. By using computational models, these labeling patterns can be used to calculate the rates (fluxes) of intracellular reactions throughout the metabolic network. This approach provides quantitative insights into how cells adapt their metabolism in response to genetic or environmental changes. The use of multiple isotopic tracers simultaneously is particularly useful for dissecting complex systems where multiple carbon sources are utilized.
This methodology, often referred to as Stable Isotope-Resolved Metabolomics (SIRM) , allows for the unambiguous tracking of atoms through compartmentalized metabolic networks in systems ranging from cell cultures to human subjects. By combining high-resolution mass spectrometry with stable isotope tracing, SIRM facilitates not only the analysis of known pathways but also the rapid discovery of novel metabolic routes.
The data generated from these isotopic studies serve as a crucial scaffold for integrating other 'omics' datasets, such as transcriptomics and proteomics. This multi-omics approach provides a more complete picture of biological regulation, linking changes in gene expression and protein levels to functional changes in metabolic activity. This integrated view is essential for building comprehensive and predictive models of cellular behavior, with profound implications for metabolic engineering, disease research, and the development of new therapeutics.
Q & A
Q. How is Acetophenone-(ring-13C6) synthesized, and what methods ensure isotopic purity?
Acetophenone-(ring-13C6) is synthesized via isotopic substitution of the benzene ring using 13C-enriched precursors, such as 13C6-benzene derivatives. Isotopic purity (>99%) is verified using 13C nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the absence of unlabeled carbon atoms. Quality control protocols from suppliers like Cambridge Isotope Laboratories emphasize batch-specific certification to ensure consistency .
Q. What analytical techniques are most effective for confirming the structure and isotopic enrichment of Acetophenone-(ring-13C6)?
Key methods include:
- Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-MS (LC-MS) to separate and identify the compound while quantifying isotopic enrichment.
- 13C NMR spectroscopy to validate the position-specific labeling of the aromatic ring.
- Comparative analysis with unlabeled acetophenone to detect isotopic shifts in spectral data .
Q. What safety protocols are critical when handling Acetophenone-(ring-13C6) in laboratory settings?
While safety data for the labeled compound may be limited, unlabeled acetophenone safety guidelines (e.g., flammability, eye irritation) apply. Researchers should:
- Use fume hoods for volatile organic compound handling.
- Refer to Safety Data Sheets (SDS) for storage recommendations (e.g., -20°C for stability).
- Incorporate quenching agents (e.g., hydroquinone) to prevent polymerization during reactions .
Advanced Research Questions
Q. How can Acetophenone-(ring-13C6) be integrated into tracer studies for metabolic pathway analysis?
The compound serves as a stable isotope tracer in pulse-chase experiments to track phenylacetyl-CoA metabolism. Methodological steps include:
Q. What experimental frameworks are recommended for designing studies involving Acetophenone-(ring-13C6)?
Researchers should adopt structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives. For example:
Q. How can contradictions in published data on isotopic dilution effects be resolved?
Discrepancies in tracer studies (e.g., uneven 13C distribution in metabolic products) require:
Q. What strategies optimize the use of Acetophenone-(ring-13C6) in environmental fate studies?
For tracking degradation in soil or water systems:
- Pair the tracer with high-resolution mass spectrometry (HRMS) to distinguish degradation products from background noise.
- Use isotopic ratio monitoring to quantify biodegradation kinetics.
- Conduct controls with sterile matrices to differentiate biotic vs. abiotic pathways .
Methodological Best Practices
Q. How should researchers validate the reliability of isotopic data from Acetophenone-(ring-13C6) experiments?
- Internal standards : Spike samples with deuterated analogs (e.g., acetophenone-d8) to correct for instrument drift.
- Blind replicates : Perform technical and biological replicates to assess reproducibility.
- Reference databases : Cross-check spectral data against NIST Chemistry WebBook entries for 13C-labeled compounds .
Q. What are the ethical considerations in citing and reproducing studies using isotopic labeling?
- Primary source reliance : Prioritize peer-reviewed journals over vendor documentation.
- Transparency : Disclose batch-specific purity data and analytical conditions in supplementary materials.
- Copyright compliance : Adhere to licensing rules when reproducing chromatograms or spectra from prior work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
